molecular formula C27H25NO6 B037883 (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid CAS No. 122350-52-1

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

Cat. No. B037883
CAS RN: 122350-52-1
M. Wt: 459.5 g/mol
InChI Key: FMWLYDDRYGOYMY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a benzyloxy group, and a pentanoic acid group .


Chemical Reactions Analysis

The fluorenylmethoxycarbonyl (Fmoc) group in this compound can be removed, and the resulting amine can be coupled with other compounds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular formula is C20H21NO5 and its molecular weight is 339.39 g/mol .

Scientific Research Applications

Peptide Synthesis

Fmoc-Glu-OBzl: is widely used as a building block in the synthesis of peptides . The Fmoc group protects the amino group during the coupling reaction, and the benzyl ester serves as a side-chain protecting group for the glutamic acid residue. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be incorporated into the growing peptide chain. The protection groups can be removed selectively at the end of the synthesis to yield the desired peptide.

Drug Development

In drug development, Fmoc-Glu-OBzl is utilized to create peptide-based drugs with specific biological activities . The ability to introduce glutamic acid into a peptide sequence with this compound allows researchers to explore the effects of glutamic acid’s side chain on drug-receptor interactions and pharmacokinetics.

Proteomics Research

Proteomics, the study of the structure and function of proteins, often requires the synthesis of peptides for experimental purposesFmoc-Glu-OBzl is used to generate peptides that mimic parts of proteins, aiding in the identification of protein-protein interactions and the understanding of protein functions .

Material Science

In material science, peptides containing Fmoc-Glu-OBzl have been used to create self-assembling materials . These materials can form gels and have potential applications in creating novel biomaterials for medical use, such as tissue engineering scaffolds or drug delivery systems.

Enzyme Inhibition Studies

Fmoc-Glu-OBzl: -containing peptides can act as inhibitors for certain enzymes . By blocking the active sites of these enzymes, researchers can study their mechanisms and explore therapeutic approaches for diseases related to enzyme malfunction.

Bioconjugation

This compound is also used in bioconjugation techniques, where peptides are attached to other molecules, including drugs, fluorescent dyes, or nanoparticles . The specific reactivity of the benzyl ester allows for selective conjugation at the glutamic acid residue.

Chemical Biology

In chemical biology, Fmoc-Glu-OBzl enables the synthesis of peptides that can be used as tools to probe biological systems . These peptides can help elucidate the roles of glutamic acid residues in biological processes and protein structures.

Nanotechnology

Peptides synthesized with Fmoc-Glu-OBzl have been used to create nanostructures . These nanostructures can have various applications, from creating nanoscale devices to serving as carriers for drug delivery.

Safety and Hazards

This compound may be an irritant . As with all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

Given its potential use in peptide synthesis, this compound could be used in the development of new peptides for research or therapeutic applications .

Mechanism of Action

Target of Action

Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Glu-OBzl are those involved in peptide synthesis . The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.

Result of Action

The molecular and cellular effects of Fmoc-Glu-OBzl’s action are the successful synthesis of peptides with the desired sequence and structure . This can have a wide range of effects depending on the specific function of the synthesized peptide.

Action Environment

The action, efficacy, and stability of Fmoc-Glu-OBzl can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process . For example, the compound is typically stored at a temperature between 2-30°C .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWLYDDRYGOYMY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434756
Record name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

CAS RN

122350-52-1
Record name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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